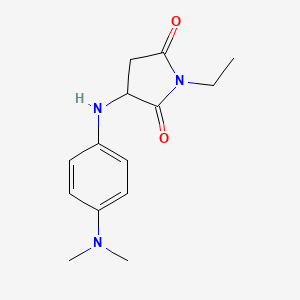

3-((4-(二甲氨基)苯基)氨基)-1-乙基吡咯烷-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions . For instance, a new coumarin derivative was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol .科学研究应用

Antibacterial Activity

This compound has been synthesized and characterized for its antibacterial activity . The antimicrobial properties were investigated, providing a significant contribution to the field of medicinal chemistry .

Acetylcholinesterase Inhibition

The compound has been studied for its acetylcholinesterase inhibition activity . This is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s, where acetylcholinesterase inhibitors are used to increase the concentration of acetylcholine in the brain .

Fluorescent Staining of DNA

The compound has been tested as a novel DNA fluorescent stain . This application is crucial in molecular biology for visualizing and studying DNA .

Nonlinear Optical Material

The compound has been synthesized and studied for its linear and third-order nonlinear optical (TNLO) properties . This makes it a potential candidate for applications in photonics and optoelectronics .

Solvent Dependent Linear and Nonlinear Optical Characteristics

The compound has been studied for its solvent-dependent linear and nonlinear optical characteristics . This is important in the field of materials science, where understanding how a material’s properties change with the environment is crucial .

Assay of Apotryptophanase and Tryptophanase

The compound is used as a reagent in the assay of apotryptophanase and tryptophanase . These enzymes are involved in the metabolism of the amino acid tryptophan .

Quantifying Proanthocyanidines

The compound has been used in a chromogenic method for quantifying proanthocyanidines in cranberry powder . Proanthocyanidines are plant metabolites that have antioxidant properties .

作用机制

Target of Action

Similar compounds like quinupristin are known to target bacterial ribosomal subunits, inhibiting protein synthesis and leading to bacterial cell death or stasis .

Mode of Action

Drawing parallels from quinupristin , it can be inferred that the compound might inhibit the late phase of protein synthesis in the bacterial ribosome . The compound could bind to the 23S portion of the 50S ribosomal subunit, changing its conformation and enhancing the binding of other compounds .

Biochemical Pathways

Based on the mode of action, it can be inferred that the compound might affect the protein synthesis pathway in bacteria, leading to bacterial cell death or stasis .

Pharmacokinetics

Similar compounds have shown a fast clearance rate in pharmacokinetics studies, displaying a biphasic pattern . This could potentially impact the bioavailability of the compound.

Result of Action

Based on the mode of action, it can be inferred that the compound might lead to bacterial cell death or stasis by inhibiting protein synthesis .

属性

IUPAC Name |

3-[4-(dimethylamino)anilino]-1-ethylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-4-17-13(18)9-12(14(17)19)15-10-5-7-11(8-6-10)16(2)3/h5-8,12,15H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIOMBOLKNTZLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-(cyclopentyloxy)pyridin-3-yl)methanone](/img/structure/B2866688.png)

![Ethyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B2866690.png)

![Methyl {[6-amino-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2866694.png)

![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(3-methylphenyl)methoxy]amine](/img/structure/B2866703.png)